molecular formula C12H24O5Si B14368557 Diethyl 3-[(trimethylsilyl)oxy]pentanedioate CAS No. 91424-41-8

Diethyl 3-[(trimethylsilyl)oxy]pentanedioate

Cat. No.: B14368557
CAS No.: 91424-41-8
M. Wt: 276.40 g/mol
InChI Key: FJPJRZHHSREMIX-UHFFFAOYSA-N
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Description

Diethyl 3-[(trimethylsilyl)oxy]pentanedioate is an organic compound with the molecular formula C12H24O5Si It is a derivative of pentanedioic acid, where the hydroxyl group is replaced by a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-[(trimethylsilyl)oxy]pentanedioate typically involves the esterification of 3-hydroxypentanedioic acid with diethyl carbonate in the presence of a base, followed by silylation with trimethylsilyl chloride. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-[(trimethylsilyl)oxy]pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3-[(trimethylsilyl)oxy]pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl 3-[(trimethylsilyl)oxy]pentanedioate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation-reduction, and esterification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-[(trimethylsilyl)oxy]pentanedioate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

91424-41-8

Molecular Formula

C12H24O5Si

Molecular Weight

276.40 g/mol

IUPAC Name

diethyl 3-trimethylsilyloxypentanedioate

InChI

InChI=1S/C12H24O5Si/c1-6-15-11(13)8-10(17-18(3,4)5)9-12(14)16-7-2/h10H,6-9H2,1-5H3

InChI Key

FJPJRZHHSREMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C

Origin of Product

United States

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